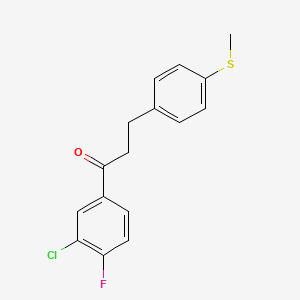3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone
CAS No.: 898781-45-8
Cat. No.: VC2286706
Molecular Formula: C16H14ClFOS
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898781-45-8 |
|---|---|
| Molecular Formula | C16H14ClFOS |
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3 |
| Standard InChI Key | DKJXPGSXEUOUHN-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Introduction
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS and a molecular weight of 308.8 g/mol. This compound belongs to the propiophenone family, characterized by a propiophenone core substituted with chloro, fluoro, and thiomethylphenyl groups. It is primarily used in research applications due to its unique chemical and biological properties .
Synthesis Process
The synthesis of 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone involves multi-step organic reactions:
-
Starting Materials:
-
3-chloro-4-fluorobenzonitrile
-
4-thiomethylphenylboronic acid
-
-
Key Reaction Steps:
-
Suzuki Coupling Reaction: A palladium-catalyzed reaction between 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid in the presence of a base (e.g., potassium carbonate). This yields the intermediate 3-chloro-4-fluoro-3-(4-thiomethylphenyl)benzonitrile.
-
Hydrolysis: The intermediate undergoes hydrolysis under acidic conditions to form the final product.
-
This method ensures high specificity in producing the desired compound.
Applications in Scientific Research
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone has diverse applications across multiple scientific domains:
-
Organic Synthesis:
-
Used as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
-
-
Medicinal Chemistry:
-
Investigated as a pharmacophore for drug development targeting specific enzymes or receptors.
-
-
Material Science:
-
Utilized in creating functional materials such as polymers or liquid crystals due to its structural properties.
-
-
Biological Studies:
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors through its distinct substituents:
-
Propiophenone Core: Fits into hydrophobic pockets of target proteins.
-
Substituents (Chloro, Fluoro, Thiomethyl):
-
These groups form hydrogen bonds or electrostatic interactions, stabilizing the compound-protein complex.
-
Such interactions can modulate protein activity, leading to specific biological effects.
-
Comparison with Similar Compounds
The unique combination of substituents in this compound distinguishes it from related molecules:
These comparisons highlight the importance of the thiomethyl group in defining the compound's chemical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume